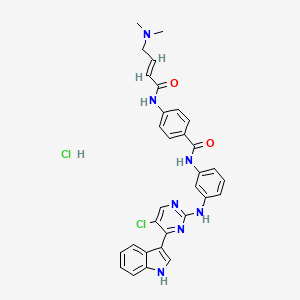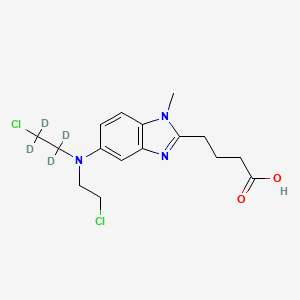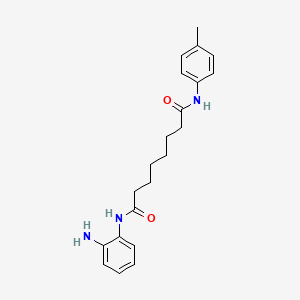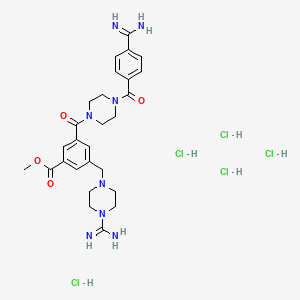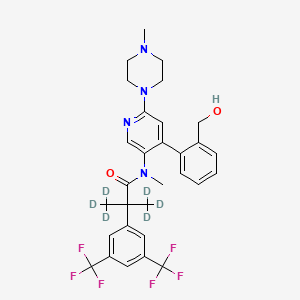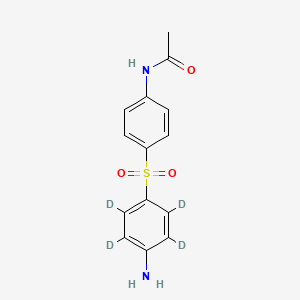
N-acetyl Dapsone D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-acetyl Dapsone D4 is the deuterium labeled N-acetyl Dapsone, which is a metabolite of Dapsone.
Scientific Research Applications
Metabolic Pathways and Acetylation Phenotyping
- Acetylation of Dapsone : Studies have shown that dapsone (DDS) undergoes N-acetylation, which is a key metabolic pathway. The N-acetylation phenotype, determined by the ratio of monoacetyldapsone (MADDS) to DDS, varies among populations, indicating genetic polymorphism in acetylation processes (Irshaid et al., 1991). Similar studies have been conducted in Japanese (Horai & Ishizaki, 1988), Chinese (Horai et al., 1988), and other populations, highlighting the importance of understanding acetylation polymorphism in different ethnic groups.
Interaction with Other Drugs
- Interaction with Antiopportunistic Infection Drugs : The interaction of dapsone with other drugs used to treat opportunistic infections, especially in AIDS patients, has been a subject of research. The inhibition of NAT-dependent acetylation of dapsone by certain drugs can impact its plasma concentrations and biotransformation pathways (Palamanda et al., 1995).
Pharmacokinetics and Pharmacodynamics
- Clinical Pharmacokinetics of Dapsone : Research on the pharmacokinetics of dapsone, including its absorption, distribution, metabolism, and excretion, provides critical insights for its clinical use. Such studies are essential for understanding how dapsone and its metabolites behave in the human body (Zuidema et al., 1986).
Acetylator Phenotype and Disease Response
- Impact on Chronic Autoimmune Diseases : The acetylator phenotype has been studied in relation to the response of dapsone in chronic autoimmune diseases. For instance, the relevance of acetylator status on dapsone's effectiveness in autoimmune thrombocytopenic purpura was investigated, though no significant relationship was found (Le Louët et al., 1999).
Dapsone Metabolism and Toxicity
- Toxicity and Metabolism in Dermatology : Understanding the metabolism of dapsone, especially its conversion to potentially toxic metabolites, is crucial in assessing the risks of adverse reactions in dermatological treatments. The relative activity of different metabolic pathways in individuals can influence the occurrence of adverse reactions (Bluhm et al., 1999).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses : Dapsone and its metabolites have been studied for their anti-inflammatory properties. For example, dapsone hydroxylamine has been shown to inhibit leukotriene B4-induced chemotaxis of polymorphonuclear leukocytes, indicating its potential in treating inflammatory conditions (Wozel et al., 1997).
properties
Molecular Formula |
C14H10D4N2O3S |
|---|---|
Molecular Weight |
294.36 |
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



